molecular formula C13H11NO6S3 B2690815 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868148-16-7

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2690815
CAS RN: 868148-16-7
M. Wt: 373.41
InChI Key: JGQNTWJEJXJSPX-WDZFZDKYSA-N
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Description

This compound is a derivative of benzo[d][1,3]dioxol-5-ylmethylene . It is a part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives .


Synthesis Analysis

The compound was synthesized as part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives . The synthesis involved designing and testing for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .


Chemical Reactions Analysis

The compound was tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . The most potent derivative displayed high protection against MES-induced seizures .

Scientific Research Applications

Organic Synthesis Applications

Studies on the reactions of related thiazolidine derivatives with various reagents demonstrate the compound's utility in synthesizing a diverse range of heterocyclic compounds. For example, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution leads to the formation of dioxo analogues and dioxadiazines, highlighting the compound's role in creating structurally complex molecules with potential applications in materials science and pharmaceuticals (Kandeel & Youssef, 2001).

Corrosion Inhibition

A specific application in the field of corrosion inhibition has been identified, where derivatives of thiazolidine have demonstrated significant efficacy. Two azo derivatives incorporating a thiazolidine moiety have been synthesized and characterized, showing excellent performance as mild steel corrosion inhibitors in hydrochloric acid. These findings suggest a potential application in industrial processes that require corrosion-resistant materials, underscoring the importance of such compounds in developing new protective coatings (Bedair et al., 2022).

Potential Anticancer Properties

Research into the anticancer properties of thiazolidine derivatives reveals that compounds synthesized from 1H-benzoimidazole-2-carbaldehyde and 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids have undergone screening by the National Cancer Institute. While displaying weak to medium anticancer activity, these compounds were particularly sensitive against certain cancer cell lines, suggesting a route for further investigation into their therapeutic potential (Horishny, Chaban, & Matiychuk, 2021).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives show promise for applications in battling microbial infections. A series of these compounds were synthesized and showed good to moderate activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antimicrobial agents (PansareDattatraya & Devan, 2015).

Future Directions

The most potent derivative of this compound displayed remarkable anticonvulsant activities, suggesting that it could be a good lead compound for further structural modification . The NaV1.1 channel inhibition was involved in the mechanism of action, which could be an area of focus in future research .

properties

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S3/c15-12-11(22-13(21)14(12)3-4-23(16,17)18)6-8-1-2-9-10(5-8)20-7-19-9/h1-2,5-6H,3-4,7H2,(H,16,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQNTWJEJXJSPX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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